3-Tosylimidazolidine-2,4-dione chemical properties and structure
3-Tosylimidazolidine-2,4-dione chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazolidine-2,4-diones, commonly known as hydantoins, are a class of five-membered heterocyclic compounds that form the structural core of various biologically active molecules. Their derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticonvulsant, antiarrhythmic, and antidiabetic properties. The introduction of a tosyl (p-toluenesulfonyl) group at the N-3 position is anticipated to modulate the electronic and steric properties of the hydantoin ring, potentially influencing its biological activity and pharmacokinetic profile. This guide provides a comprehensive overview of the predicted chemical properties, structure, and a plausible synthetic route for 3-Tosylimidazolidine-2,4-dione.
Chemical Structure and Properties
The chemical structure of 3-Tosylimidazolidine-2,4-dione consists of an imidazolidine-2,4-dione ring system where the nitrogen atom at position 3 is substituted with a tosyl group.
Table 1: Predicted Chemical Identifiers and Properties of 3-Tosylimidazolidine-2,4-dione
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₀N₂O₄S |
| Molecular Weight | 254.26 g/mol |
| IUPAC Name | 3-(p-Tolylsulfonyl)imidazolidine-2,4-dione |
| SMILES (Simplified) | O=S(C1=CC=C(C)C=C1)(N2C(C(N2)=O)=O)=O |
| InChI Key (Predicted) | InChI=1S/C10H10N2O4S/c1-7-2-4-8(5-3-7)17(15,16)12-6-11-10(14)9(12)13/h2-5H,6H2,1H3,(H,11,14) |
| CAS Number | Not Assigned |
Table 2: Predicted Physicochemical Properties of 3-Tosylimidazolidine-2,4-dione
| Property | Predicted Value |
| Melting Point | Expected to be a crystalline solid with a relatively high melting point, likely >200 °C, based on related structures. |
| Boiling Point | High, likely to decompose before boiling under atmospheric pressure. |
| Solubility | Predicted to have low solubility in water and higher solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone. |
| Appearance | Likely a white to off-white crystalline solid. |
Predicted Spectral Data
The structural features of 3-Tosylimidazolidine-2,4-dione suggest characteristic signals in various spectroscopic analyses.
Table 3: Predicted Spectroscopic Data for 3-Tosylimidazolidine-2,4-dione
| Spectroscopy | Predicted Chemical Shifts / Frequencies |
| ¹H NMR (in DMSO-d₆) | - Aromatic protons of the tosyl group: δ 7.4-8.0 ppm (two doublets). - Methyl protons of the tosyl group: δ ~2.4 ppm (singlet). - Methylene protons of the imidazolidine ring: δ ~4.0 ppm (singlet). - NH proton of the imidazolidine ring: A broad singlet, chemical shift can vary. |
| ¹³C NMR (in DMSO-d₆) | - Carbonyl carbons of the imidazolidine ring: δ 150-175 ppm. - Methylene carbon of the imidazolidine ring: δ ~45-55 ppm. - Aromatic carbons of the tosyl group: δ 125-145 ppm. - Methyl carbon of the tosyl group: δ ~21 ppm. |
| IR (KBr, cm⁻¹) | - N-H stretching: ~3200-3300 cm⁻¹. - C=O stretching (asymmetric and symmetric): ~1700-1780 cm⁻¹. - S=O stretching (asymmetric and symmetric): ~1350 and ~1160 cm⁻¹. - Aromatic C-H stretching: ~3000-3100 cm⁻¹. |
| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) at m/z = 254. - Characteristic fragment ions corresponding to the loss of the tosyl group and fragmentation of the imidazolidine-2,4-dione ring. |
Proposed Synthesis
A plausible synthetic route for 3-Tosylimidazolidine-2,4-dione involves the N-sulfonylation of the parent imidazolidine-2,4-dione (hydantoin).
Experimental Protocol: Synthesis of 3-Tosylimidazolidine-2,4-dione
Materials:
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Imidazolidine-2,4-dione (Hydantoin)
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p-Toluenesulfonyl chloride (TsCl)
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A suitable base (e.g., triethylamine, pyridine, or potassium carbonate)
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Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran)
Procedure:
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To a solution of imidazolidine-2,4-dione (1.0 eq) in the chosen anhydrous solvent, add the base (1.1-1.5 eq) and stir at room temperature.
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Slowly add a solution of p-toluenesulfonyl chloride (1.05 eq) in the same solvent to the reaction mixture.
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Stir the reaction at room temperature for several hours or until completion, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, filter the reaction mixture to remove any precipitated salts.
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Wash the filtrate with a dilute acid solution (e.g., 1M HCl) and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired 3-Tosylimidazolidine-2,4-dione.
Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry, and its purity should be assessed by elemental analysis or high-performance liquid chromatography (HPLC).
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for 3-Tosylimidazolidine-2,4-dione.
Potential Signaling Pathways and Biological Relevance
While no specific biological activity has been reported for 3-Tosylimidazolidine-2,4-dione, the imidazolidine-2,4-dione scaffold is a known pharmacophore. Derivatives have been investigated for their roles as inhibitors of various enzymes and as modulators of signaling pathways. For instance, some imidazolidine-2,4-dione derivatives have been explored as inhibitors of bacterial virulence factors.[1] The introduction of a tosyl group could potentially lead to novel interactions with biological targets.
Logical Relationship of a Potential Drug Discovery Process
